Hydrogenobyrinic acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C45H60N4O14 |
|---|---|
Molecular Weight |
881 g/mol |
IUPAC Name |
3-[(1R,2S,3S,5Z,7S,8S,9Z,13R,14Z,17R,18R,19R)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanoic acid |
InChI |
InChI=1S/C45H60N4O14/c1-21-36-24(10-13-30(52)53)41(3,4)28(47-36)18-27-23(9-12-29(50)51)43(6,19-34(60)61)39(46-27)22(2)37-25(11-14-31(54)55)44(7,20-35(62)63)45(8,49-37)40-26(17-33(58)59)42(5,38(21)48-40)16-15-32(56)57/h18,23-26,40,46H,9-17,19-20H2,1-8H3,(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)(H,62,63)/b27-18-,36-21-,39-22-/t23-,24+,25-,26+,40-,42-,43+,44+,45+/m1/s1 |
InChI Key |
FJDBIDBCPIOVPG-WDKBAEDASA-N |
Isomeric SMILES |
C/C/1=C/2\[C@@]([C@@H](/C(=C/C3=N/C(=C(\C4=N[C@H]([C@@H]([C@@]4(C)CCC(=O)O)CC(=O)O)[C@]5([C@@]([C@@H](C1=N5)CCC(=O)O)(C)CC(=O)O)C)/C)/[C@@H](C3(C)C)CCC(=O)O)/N2)CCC(=O)O)(C)CC(=O)O |
Canonical SMILES |
CC1=C2C(C(C(=N2)C=C3C(C(C(=C(C4=NC(C5C(C(C1=N5)(C)CCC(=O)O)CC(=O)O)(C(C4CCC(=O)O)(C)CC(=O)O)C)C)N3)(C)CC(=O)O)CCC(=O)O)(C)C)CCC(=O)O |
Synonyms |
hydrogenobyrinic acid |
Origin of Product |
United States |
Biosynthetic Pathways Leading to Hydrogenobyrinic Acid
Initial Steps: Uroporphyrinogen III Formation
The biosynthesis of hydrogenobyrinic acid begins with the construction of a common precursor, uroporphyrinogen III, which is also a crucial intermediate for other essential molecules like heme, chlorophyll (B73375), and siroheme (B1205354). nih.govwikipedia.orgwikipedia.org This initial phase is a conserved pathway involving several key enzymatic reactions.
Precursor Formation: 5-Aminolevulinic Acid Synthesis
The journey starts with the synthesis of 5-aminolevulinic acid (ALA). In many organisms, ALA is formed from the five-carbon precursor, 5-aminolaevulinic acid. nih.gov This molecule serves as the fundamental building block for the tetrapyrrole structure of this compound. nih.gov
Porphobilinogen (B132115) and Hydroxymethylbilane (B3061235) Formation
Two molecules of ALA are then condensed to form a pyrrole (B145914) ring structure known as porphobilinogen (PBG). acs.orgwikipedia.org Subsequently, four molecules of porphobilinogen are polymerized in a head-to-tail fashion by the enzyme porphobilinogen deaminase (also called hydroxymethylbilane synthase). proteopedia.orgwikipedia.orgresearchgate.net This enzymatic step results in the formation of a linear tetrapyrrole called hydroxymethylbilane. ontosight.aiwikipedia.orgwikipedia.org
Enzymatic Conversion to Uroporphyrinogen III
The linear hydroxymethylbilane is then acted upon by the enzyme uroporphyrinogen-III synthase. ebi.ac.ukreactome.org This enzyme catalyzes a remarkable intramolecular rearrangement and cyclization of hydroxymethylbilane. ebi.ac.uk The process involves the inversion of the final pyrrole ring (ring D) before closing the macrocycle to form the asymmetric uroporphyrinogen III. wikipedia.orgebi.ac.uk In the absence of this enzyme, hydroxymethylbilane will spontaneously cyclize to form the symmetric and non-functional uroporphyrinogen I. wikipedia.orgresearchgate.net
Divergence of Cobalamin Biosynthetic Routes
From the central branch point of uroporphyrinogen III, the pathway to cobalamin, and thus this compound, splits into two distinct routes: an aerobic, oxygen-dependent pathway, and an anaerobic, oxygen-independent pathway. nih.govwikipedia.orgnih.govnih.gov The primary difference between these two pathways lies in the timing of cobalt insertion and the requirement for molecular oxygen. wikipedia.orgmdpi.com
Overview of Aerobic (Oxygen-Dependent) Pathway
In aerobic bacteria such as Pseudomonas denitrificans, the biosynthesis of this compound proceeds through a pathway that requires molecular oxygen. wikipedia.orgnih.gov A key feature of this pathway is the late insertion of cobalt. wikipedia.orgportlandpress.com The transformation of uroporphyrinogen III involves a series of enzymatic steps, including several methylations by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. nih.govresearchgate.net
A critical step in the aerobic pathway is the ring contraction, which is facilitated by an oxygen-dependent monooxygenase. portlandpress.comnih.gov This process ultimately leads to the formation of the corrin (B1236194) ring system characteristic of cobalamin. wikipedia.org The final enzymatic reaction in this sequence, catalyzed by the CobH enzyme, converts precorrin-8 to this compound. nih.gov this compound is then further modified, including the amidation of its carboxyl groups to form this compound a,c-diamide, before cobalt is inserted by a cobalt chelatase complex. portlandpress.comwikipedia.orgexpasy.org
Table 1: Key Enzymes in the Aerobic Pathway to this compound
| Enzyme | Function |
| Uroporphyrinogen III methyltransferase (CobA) | Adds methyl groups to uroporphyrinogen III. nih.gov |
| CobG | An oxygen-dependent mono-oxygenase involved in ring contraction. portlandpress.comnih.gov |
| CobH | Catalyzes the final step in this compound synthesis from precorrin-8. nih.gov |
| This compound a,c-diamide synthase (CobB) | Amidates this compound. wikipedia.org |
| Cobaltochelatase (CobN, CobS, CobT) | Inserts cobalt into the corrin ring. portlandpress.comukri.org |
Overview of Anaerobic (Oxygen-Independent) Pathway
The anaerobic pathway, found in organisms like Salmonella typhimurium and Bacillus megaterium, does not require molecular oxygen. wikipedia.orgnih.govpnas.org A defining characteristic of this route is the early insertion of cobalt into the macrocycle. wikipedia.orgmdpi.com In this pathway, cobalt is chelated into precorrin-2 (B1239101), an early intermediate derived from uroporphyrinogen III. pnas.org
Table 2: Comparison of Aerobic and Anaerobic Pathways
| Feature | Aerobic Pathway | Anaerobic Pathway |
| Oxygen Requirement | Oxygen-dependent wikipedia.org | Oxygen-independent wikipedia.org |
| Cobalt Insertion | Late in the pathway, into this compound a,c-diamide wikipedia.orgportlandpress.com | Early in the pathway, into precorrin-2 pnas.org |
| Key Intermediates | Precorrin-3A, Precorrin-8, this compound wikipedia.org | Cobalt-sirohydrochlorin, Cobalt-precorrin-5A, Cobalt-precorrin-5B wikipedia.org |
| Example Organisms | Pseudomonas denitrificans wikipedia.org | Salmonella typhimurium, Bacillus megaterium wikipedia.org |
Corrin Ring Formation: Aerobic Pathway to this compound
S-Adenosyl-L-Methionine Dependent Methylation Reactions
A defining feature of the corrin ring biosynthesis is the extensive methylation of the uroporphyrinogen III framework. These reactions are catalyzed by a series of SAM-dependent methyltransferases, which add methyl groups to specific positions on the macrocycle, guiding the subsequent cyclization and rearrangement processes. nih.govwikipedia.org
The journey from uroporphyrinogen III to this compound is marked by a sequence of methylated intermediates known as precorrins. The initial steps involve the sequential methylation of uroporphyrinogen III.
The first dedicated step in the aerobic pathway is the methylation of uroporphyrinogen III at positions C-2 and C-7, which produces precorrin-2 . nih.govresearchgate.net This reaction proceeds via a monomethylated intermediate, precorrin-1 (methylated at C-2), which is then further methylated to yield precorrin-2. researchgate.net
Following the formation of precorrin-2, a subsequent methylation occurs at the C-20 position, catalyzed by the enzyme CobI, to generate precorrin-3A . nih.gov Precorrin-3A serves as the substrate for the subsequent oxidative ring contraction steps. nih.govnih.gov
| Intermediate | Preceding Molecule | Key Modifying Enzyme(s) | Modification(s) |
| Precorrin-1 | Uroporphyrinogen III | CobA | Methylation at C-2 |
| Precorrin-2 | Precorrin-1 | CobA | Methylation at C-7 |
| Precorrin-3A | Precorrin-2 | CobI | Methylation at C-20 |
Several specific S-adenosyl-L-methionine (SAM)-dependent methyltransferases are essential for the sequential methylation of the macrocycle. nih.govmdpi.com
CobA : This enzyme initiates the pathway by catalyzing the first two methylation steps, converting uroporphyrinogen III to precorrin-2. nih.govmdpi.com It acts as a bismethylase, adding methyl groups to C-2 and C-7. nih.gov
CobI : This methyltransferase is responsible for the methylation of precorrin-2 at the C-20 position, leading to the formation of precorrin-3A. nih.govmdpi.com
CobM : Following the ring contraction and subsequent modifications that form precorrin-4 (B1235051), CobM catalyzes the methylation at the C-11 position to produce precorrin-5. nih.govresearchgate.net
These methyltransferases exhibit significant sequence homologies, particularly in their conserved regions, reflecting their shared function as SAM-dependent catalysts. google.com
| Enzyme | Substrate | Product | Function |
| CobA | Uroporphyrinogen III | Precorrin-2 | Bismethylation at C-2 and C-7 |
| CobI | Precorrin-2 | Precorrin-3A | Methylation at C-20 |
| CobM | Precorrin-4 | Precorrin-5 | Methylation at C-11 |
Macrocyclic Ring Contraction Mechanisms
A chemically demanding and pivotal event in the formation of the corrin ring is the contraction of the macrocycle. nih.govnih.gov This process involves the removal of a carbon atom from the macrocyclic framework, a feature that distinguishes corrins from porphyrins. nih.gov
In the aerobic pathway, the ring contraction is facilitated by the monooxygenase CobG. researchgate.netnih.gov This enzyme utilizes molecular oxygen to hydroxylate precorrin-3A at the C-20 position, which also leads to the formation of a γ-lactone with the acetate (B1210297) side chain on ring A, yielding precorrin-3B. nih.govmdpi.comnih.gov This intermediate is primed for ring contraction. researchgate.net
The subsequent enzyme, CobJ, a bifunctional methyltransferase, methylates precorrin-3B at C-17 and catalyzes a pinacol-type rearrangement. nih.govnih.gov This rearrangement leads to the extrusion of the C-20 carbon atom. nih.gov Further along the pathway, the extruded C-20 and its attached methyl group are ultimately released as acetic acid. nih.govpnas.orgresearchgate.net This expulsion of a meso-carbon is a defining characteristic of corrin ring biogenesis. nih.gov
The mechanism of ring contraction exhibits a notable duality between aerobic and anaerobic biosynthetic pathways. clockss.orgcore.ac.uk The aerobic pathway, as described, is dependent on molecular oxygen and involves the hydroxylation of a metal-free intermediate (precorrin-3A) by the monooxygenase CobG. mdpi.comclockss.orgcore.ac.uk
In contrast, the anaerobic pathway operates in the absence of oxygen. researchgate.net In this route, cobalt is inserted into the macrocycle at an earlier stage, typically at the level of precorrin-2 or precorrin-3. asm.org The ring contraction mechanism in anaerobes proceeds on a cobalt-containing intermediate and does not involve a monooxygenase. clockss.orgkent.ac.uk Instead of extruding acetic acid, the anaerobic pathway expels acetaldehyde. core.ac.uk This fundamental difference in the ring contraction strategy highlights the distinct evolutionary solutions developed by organisms to synthesize cobalamin in varying environments. clockss.org
| Feature | Aerobic Pathway | Anaerobic Pathway |
| Oxygen Requirement | Dependent | Independent |
| Key Enzyme | CobG (Monooxygenase) | CbiH |
| Substrate for Contraction | Metal-free precorrin-3B | Cobalt-containing precorrin-3 |
| Extruded Fragment | Acetic Acid | Acetaldehyde |
| Cobalt Insertion Stage | Late (after ring contraction) | Early (before ring contraction) |
Decarboxylation and Methyl Migration Events
The path to this compound is marked by crucial modifications to the macrocycle's side chains and carbon framework. These events ensure the correct configuration for the final corrin structure.
A pivotal event in the aerobic biosynthesis pathway is the decarboxylation of the acetate side chain at the C12 position. This reaction is performed by the multifunctional enzyme CobL. nih.govresearchgate.net In organisms like Pseudomonas denitrificans, CobL acts on the substrate precorrin-6B, catalyzing not only the C12 decarboxylation but also methylation at the C5 and C15 positions to yield precorrin-8X. nih.govresearchgate.netmdpi.com The removal of the carboxyl group from the C12 acetate is essential, setting the stage for the subsequent methyl migration that defines the corrin ring. psu.edu While the exact order of reactions catalyzed by CobL is not definitively known, the decarboxylation is a prerequisite for the final rearrangement. psu.edu In some organisms, the functions of CobL are split between two separate enzymes, CbiE and CbiT, which perform the methylations and decarboxylation, respectively. psu.edu
One of the most elegant steps in the formation of this compound is the migration of a methyl group from the C11 position to the adjacent C12 position. psu.eduebi.ac.uk This is not a simple shift but part of a sophisticated rearrangement. Initial studies revealed the unexpected presence of a methyl group at C11 of precorrin intermediates, implying that a later migration to C12 must occur. nih.gov This key transformation is catalyzed by the enzyme precorrin-8X methylmutase, encoded by the cobH gene. ebi.ac.uknih.gov The reaction is a suprafacial nih.govebi.ac.uk-sigmatropic rearrangement, a type of pericyclic reaction. nih.govebi.ac.uk The CobH enzyme facilitates this concerted step, shifting the methyl group from C11 to C12 as the double bonds in the ring also shift, ultimately forming the stable corrin macrocycle of this compound. nih.govebi.ac.uk
Terminal Enzymatic Steps to this compound (e.g., Precorrin-8x to HBA by CobH)
The final enzymatic step in the synthesis of the this compound macrocycle is the conversion of precorrin-8X, which is catalyzed by the CobH enzyme. nih.govuniprot.org Precorrin-8X is the last precursor that contains the full set of carbon atoms from the original uroporphyrinogen III framework, plus additional methyl groups. nih.gov It has been methylated at positions C5 and C15 and has undergone decarboxylation at C12. nih.govnih.gov
The CobH enzyme, also known as precorrin-8X methylmutase or this compound synthase, acts as a mutase to catalyze the rearrangement. nih.govclockss.org Analysis of the crystal structure of CobH reveals a conserved histidine residue in the active site that is crucial for the reaction mechanism. nih.gov It is proposed that this histidine protonates a nitrogen atom in the C ring of precorrin-8X, which initiates the nih.govebi.ac.uk-sigmatropic shift of the methyl group from C11 to C12. ebi.ac.uknih.gov This rearrangement finalizes the corrin ring structure, yielding this compound. ebi.ac.ukebi.ac.uk The product, this compound, now possesses all the fundamental framework alterations characteristic of the corrin macrocycle, awaiting only the insertion of cobalt and subsequent amidation to continue its journey to becoming active vitamin B12. ebi.ac.ukclockss.org
Enzymes in the Late-Stage Biosynthesis of this compound
This table summarizes the key enzymes, their substrates, and their functions in the terminal steps leading to the formation of this compound.
| Enzyme (Gene) | Substrate(s) | Product(s) | Key Function(s) |
|---|---|---|---|
| CobL | Precorrin-6B, S-adenosyl-methionine (SAM) | Precorrin-8X | Catalyzes C5 and C15 methylation and decarboxylation of the C12 acetate side chain. nih.govresearchgate.net |
| Precorrin-8X methylmutase (CobH) | Precorrin-8X | This compound | Catalyzes the nih.govebi.ac.uk-sigmatropic migration of a methyl group from C11 to C12. ebi.ac.uknih.gov |
Enzymology and Mechanistic Investigations of Hydrogenobyrinic Acid Biosynthesis
Characterization of Key Biosynthetic Enzymes
The conversion of uroporphyrinogen III to hydrogenobyrinic acid is orchestrated by a series of enzymes that perform methylations, reductions, and intricate molecular rearrangements. nih.gov
A number of methylation reactions are essential for the formation of the corrin (B1236194) ring of cobalamin, and these are catalyzed by a family of S-Adenosyl-L-methionine (SAM) dependent methyltransferases.
CobA: This enzyme, a uroporphyrinogen-III C-methyltransferase, initiates the pathway by catalyzing two successive methylation reactions at the C-2 and C-7 positions of uroporphyrinogen III, leading to the formation of precorrin-2 (B1239101). uniprot.org This places uroporphyrinogen III at a critical branch point between the heme/chlorophyll (B73375) and cobalamin/siroheme (B1205354) biosynthetic pathways. uniprot.org
CobI: Following the action of CobA, CobI methylates precorrin-2 at the C-20 position to generate precorrin-3A. nih.gov
CobM: This enzyme is responsible for the methylation of precorrin-4 (B1235051) at the C-11 position, yielding precorrin-5. nih.gov
CobL: CobL is a multifunctional enzyme with two distinct active sites. wikipedia.org One site catalyzes two methylation events, while the other is responsible for the decarboxylation of the CH₂COOH group on ring D. wikipedia.org This complex reaction transforms precorrin-6B into precorrin-8X, releasing two molecules of S-adenosyl-L-homocysteine and one molecule of carbon dioxide. wikipedia.org
Table 1: S-Adenosyl-L-Methionine Dependent Methyltransferases in this compound Biosynthesis Interactive Data Table:
| Enzyme | Gene Name | Substrate | Product | Function |
|---|---|---|---|---|
| Uroporphyrinogen-III C-methyltransferase | cobA |
Uroporphyrinogen III | Precorrin-2 | Catalyzes two successive C-2 and C-7 methylations. uniprot.org |
| Precorrin-2 C-20 methyltransferase | cobI |
Precorrin-2 | Precorrin-3A | Methylates C-20. nih.gov |
| Precorrin-4 C-11 methyltransferase | cobM |
Precorrin-4 | Precorrin-5 | Methylates C-11. nih.gov |
| Precorrin-6B C-5,15 methyltransferase and C-12 decarboxylase | cobL |
Precorrin-6B | Precorrin-8X | Catalyzes two methylations and one decarboxylation. wikipedia.org |
Precorrin Reductases (e.g., CobK, CbiJ)
The reduction of the macrocycle is a critical step in the formation of the corrin ring. This is carried out by precorrin reductases.
CobK: This enzyme, also known as precorrin-6A reductase, catalyzes the NADPH-dependent reduction of a double bond in ring D of precorrin-6A to form precorrin-6B. wikipedia.orgwikipedia.org The crystal structure of CobK reveals two Rossmann-like fold domains that bind the coenzyme and substrate. researchgate.net The reaction involves the protonation of C-18 and the transfer of a hydride from NADPH to C-19 of precorrin-6A. researchgate.netnih.gov
CbiJ: In the anaerobic pathway of cobalamin biosynthesis, CbiJ, a cobalt-precorrin-6A reductase, performs a similar function to CobK. uniprot.orguniprot.org It catalyzes the reduction of the C18-C19 double bond of the tetrapyrrole D ring. nih.gov However, the enzyme from Bacillus megaterium shows no activity with NADPH, indicating a different cofactor preference in some organisms. qmul.ac.ukexpasy.org
Table 2: Precorrin Reductases in Cobalamin Biosynthesis Interactive Data Table:
| Enzyme | Gene Name | Pathway | Substrate | Product | Cofactor |
|---|---|---|---|---|---|
| Precorrin-6A reductase | cobK |
Aerobic | Precorrin-6A | Precorrin-6B | NADPH wikipedia.orgwikipedia.org |
| Cobalt-precorrin-6A reductase | cbiJ |
Anaerobic | Cobalt-precorrin-6A | Cobalt-precorrin-6B | NAD+ uniprot.orguniprot.orgqmul.ac.uk |
Enzymes Catalyzing Ring Contraction and Methyl Migration (e.g., CobH, CobG/CobZ)
One of the most remarkable steps in cobalamin biosynthesis is the contraction of the macrocycle, which involves the extrusion of a carbon atom.
CobG/CobZ: In the aerobic pathway, CobG, a monooxygenase, initiates ring contraction by generating a hydroxylactone intermediate from precorrin-3A. nih.govsoton.ac.uk In some organisms like Rhodobacter capsulatus, a different enzyme, CobZ, which contains flavin, heme, and Fe-S cofactors, performs this function. nih.govresearchgate.net
CobH: Following the action of enzymes like CobL, CobH catalyzes a rearrangement where a methyl group is isomerized to its final position, an example of an intramolecular transfer, converting precorrin-8X to hydrogenobyrinate. wikipedia.org
Table 3: Enzymes of Ring Contraction and Methyl Migration Interactive Data Table:
| Enzyme | Gene Name | Function | Substrate | Product |
|---|---|---|---|---|
| Precorrin-3B synthase | cobG |
Catalyzes the initial ring contraction step by forming a hydroxylactone. nih.govsoton.ac.uk | Precorrin-3A | Precorrin-3B |
| Precorrin-3B synthase | cobZ |
Isofunctional to CobG in some bacteria, containing multiple cofactors. nih.govresearchgate.net | Precorrin-3A | Precorrin-3B |
| Precorrin-8X methylmutase | cobH |
Catalyzes the intramolecular migration of a methyl group. wikipedia.org | Precorrin-8X | Hydrogenobyrinate |
Reaction Mechanisms and Cofactor Requirements
The biosynthesis of this compound is dependent on specific cofactors that facilitate the key chemical transformations.
S-Adenosyl-L-methionine (SAM) is a ubiquitous cosubstrate that serves as the primary methyl group donor in numerous biological reactions, including the biosynthesis of this compound. wikipedia.org In these reactions, the methyl group is transferred from the sulfonium (B1226848) center of SAM to the substrate, a process catalyzed by methyltransferases like CobA, CobI, CobM, and CobL. nih.govuniprot.orgwikipedia.org This transfer results in the formation of S-adenosyl-L-homocysteine (SAH) as a byproduct. pnas.org The mechanism typically involves the nucleophilic attack of the substrate on the electrophilic methyl group of SAM. acs.org
The reduction of the corrin ring precursor is a critical step that requires a reducing agent. In the aerobic pathway, this is accomplished by the enzyme CobK, which utilizes nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. wikipedia.orgwikipedia.org The reaction mechanism involves the transfer of a hydride ion from NADPH to the substrate, precorrin-6A. researchgate.netnih.gov Specifically, deuterium (B1214612) labeling studies have shown that a hydride from NADPH is transferred to the C19 position of precorrin-6A. nih.gov This reduction is essential for the subsequent enzymatic steps leading to this compound. pnas.org
Oxygen Requirement and Implications for Aerobic Pathway Enzymes
The biosynthesis of this compound (HBA) via the aerobic pathway is fundamentally dependent on the presence of molecular oxygen. wikipedia.orgnih.gov This requirement distinguishes it from the anaerobic route to cobalamin. wikipedia.orgpnas.orgpnas.org The key enzymatic step that necessitates oxygen is catalyzed by the monooxygenase CobG. mdpi.comnih.gov This enzyme utilizes O₂ to hydroxylate precorrin-3B at the C-20 position, which initiates the process of ring contraction, a critical transformation in the formation of the corrin ring structure of HBA. mdpi.comnih.govcore.ac.uk The subsequent enzyme in this sequence, CobJ, a bifunctional methyltransferase, then acts on this hydroxylated intermediate to facilitate the ring contraction itself. mdpi.comnih.gov
The absolute requirement for oxygen in the aerobic pathway has significant implications for the enzymes involved. Unlike the anaerobic pathway which evolved in an oxygen-free environment, the aerobic pathway enzymes, particularly CobG, have adapted to utilize oxygen as a co-substrate. nih.govcore.ac.uk This dependency dictates that organisms using this pathway for vitamin B12 synthesis must reside in aerobic environments. The genes encoding the enzymes of the oxygen-dependent pathway are typically designated with a "cob" prefix. mdpi.comresearchgate.net
The table below summarizes key enzymes in the aerobic pathway and their relation to oxygen.
| Enzyme | Gene | Function in HBA Biosynthesis | Oxygen Requirement |
| CobG | cobG | Precorrin-3B synthase; hydroxylates C-20 of precorrin-3A. mdpi.comnih.gov | Direct : Utilizes molecular oxygen as a co-substrate for hydroxylation. nih.govmdpi.comnih.gov |
| CobJ | cobJ | Precorrin-3B C17-methyltransferase; mediates ring contraction. mdpi.comnih.gov | Indirect : Acts on the oxygen-dependent product of CobG. nih.gov |
Interplay between Enzymes and Intermediates
The biosynthesis of this compound is characterized by a significant interplay between the pathway's enzymes and its numerous, often unstable, intermediates. nih.gov The chemical lability of many of the corrin precursors necessitates a highly organized and efficient enzymatic system to ensure the fidelity of the biosynthetic process. nih.govresearchgate.net This has led to the evolution of mechanisms that control the flow of metabolites between sequential enzymatic steps. researchgate.netwikipedia.org
Metabolite Channeling and Enzyme-Product Complexes
Research has shown that several enzymes in the HBA biosynthetic pathway, including CobJ and CobK, bind their products tightly. nih.gov This tight association allows for the isolation of these otherwise transient intermediates as stable complexes. nih.govresearchgate.net For instance, the product of the CobJ-catalyzed reaction can be found tightly bound to the enzyme, effectively protecting it until it is passed to the next enzyme, CobM. This direct transfer minimizes the lifetime of the free intermediate in the cellular environment. nih.gov The phenomenon of forming such stable enzyme-intermediate complexes is a recurring theme in the pathway leading to HBA. nih.govrptu.de
The table below details some of the identified enzyme-product complexes in the HBA biosynthetic pathway.
| Enzyme | Product Intermediate | Observation | Implication |
| CobJ | Precorrin-4 | Forms a stable complex with its product. nih.gov | Suggests channeling to the next enzyme, CobM. |
| CobK | Precorrin-6B | Binds its product tightly, protecting it from the environment. nih.gov | Facilitates the transfer of a labile intermediate to CobL. |
| CobH | This compound | The final enzyme in the sequence binds the HBA product. nih.gov | May play a role in the subsequent steps of cobalamin biosynthesis. |
Substrate-Carrier Proteins (e.g., CobE)
Further evidence for a highly controlled transfer of intermediates comes from the identification and characterization of substrate-carrier proteins, most notably CobE. nih.govresearchgate.net While initially a protein of unknown function, CobE has been shown to play a crucial role as a substrate chaperone or carrier protein within the aerobic pathway. nih.gov
CobE is capable of binding to several of the labile intermediates in the pathway, including precorrin-6B and precorrin-8. nih.gov By sequestering these intermediates, CobE stabilizes them and facilitates their efficient transfer to the next enzyme in the sequence. nih.govresearchgate.net For example, the presence of CobE has been demonstrated to enhance the in vitro conversion of precorrin-6B to HBA by CobL and CobH, indicating its active role in shuttling this intermediate. nih.gov The ability of CobE to associate with multiple intermediates suggests it may act as a mobile carrier, ensuring that these unstable molecules are protected and delivered to their respective enzymatic destinations. nih.gov This function is critical for maintaining the flux through the pathway and preventing the loss of valuable metabolic intermediates. researchgate.net
The table below summarizes the known interactions of CobE with pathway intermediates.
| Interacting Protein | Bound Intermediates | Function |
| CobE | Precorrin-6B, Precorrin-8, this compound nih.gov | Acts as a substrate carrier/chaperone, stabilizing labile intermediates and facilitating their transfer between enzymes. nih.govresearchgate.net |
Genetic and Regulatory Control of Hydrogenobyrinic Acid Biosynthesis
Gene Clusters and Operons (e.g., cob and cbi genes)
The genes responsible for cobalamin (vitamin B12) biosynthesis are typically organized into clusters and operons on the chromosome of producing microorganisms. These gene clusters are systematically named to differentiate between the two major pathways: the oxygen-dependent (aerobic) and oxygen-independent (anaerobic) routes.
The genes and their corresponding enzymes involved in the aerobic pathway , which produces hydrogenobyrinic acid, are designated with the prefix cob . nih.gov In contrast, the genes of the anaerobic pathway are denoted by the prefix cbi . nih.gov These gene sets, while leading to the same final product, differ significantly in their enzymatic steps, particularly concerning cobalt insertion and the ring contraction mechanism. nih.gov
In well-studied organisms like Pseudomonas denitrificans, the aerobic cob genes are grouped into several operons. nih.gov For instance, the genes cobGHIJ, cobLFK, and cobM, which are crucial for the initial steps of converting precorrin-2 (B1239101) to subsequent intermediates, are found in distinct operons. nih.gov Similarly, in Salmonella typhimurium, the genes for cobalamin synthesis are located in a large cob operon at minute 41 of its chromosome, which contains the genetic information necessary to convert precorrin-2 into cobinamide. harvard.educlockss.org The organization of these genes into operons allows for coordinated regulation, ensuring that the requisite enzymes are synthesized in a controlled manner. harvard.edu
While Escherichia coli does not naturally possess the pathway to synthesize cobalamin, the entire cob operon from other organisms can be cloned into it to enable corrin (B1236194) ring production. researchgate.net This heterologous expression is fundamental to metabolic engineering efforts aimed at producing vitamin B12 and its intermediates like this compound in more tractable host organisms. nih.gov
Below is a table of key genes involved in the biosynthesis pathways leading to and including this compound.
| Gene Prefix | Pathway | General Function | Example Genes |
| hem | Precursor Synthesis | Synthesis of Uroporphyrinogen III (a common precursor) | hemA, hemB, hemC, hemD |
| cob | Aerobic Biosynthesis | Conversion of Uroporphyrinogen III to this compound and then Vitamin B12 | cobA, cobF, cobG, cobH, cobI, cobJ, cobK, cobL, cobM |
| cbi | Anaerobic Biosynthesis | Conversion of Uroporphyrinogen III to Cobyrinic acid and then Vitamin B12 | cbiA, cbiD, cbiF, cbiJ, cbiL |
Transcriptional and Translational Regulation
Achieving high-yield production of this compound requires precise control over the expression of pathway genes at both the transcriptional and translational levels. nih.govresearchgate.net Metabolic engineering strategies frequently focus on optimizing the flow of metabolites by modulating the levels of key enzymes, thereby preventing the accumulation of toxic intermediates and channeling precursors toward the desired product. nih.gov
Translational control, particularly through the engineering of the Ribosomal Binding Site (RBS), is a powerful strategy for fine-tuning gene expression. nih.gov The RBS sequence precedes the start codon on an mRNA molecule and controls the rate of translation initiation. By modifying the RBS, the expression level of an enzyme can be precisely adjusted without altering the gene's coding sequence or promoter. researchgate.net
This technique has been successfully applied to optimize the biosynthesis of this compound in engineered E. coli. nih.gov Key applications include:
Balancing Precursor Supply: The genes hemA, hemB, hemC, and hemD are essential for synthesizing the precursor uroporphyrinogen III. By creating and screening combinatorial RBS libraries for these four genes, researchers identified an optimal relative translation initiation ratio of 10:1:1:5, which balanced the precursor module for enhanced HBA production. nih.govnih.gov
Down-regulating Competing Pathways: Uroporphyrinogen III is a branch-point metabolite that can also be shunted into the heme and siroheme (B1205354) biosynthetic pathways, controlled by the hemE and cysG genes, respectively. nih.govresearchgate.net Using RBS engineering to "knock down" or weaken the expression of these competing genes, metabolic flux was successfully redirected towards this compound. nih.gov This fine-tuning is crucial, as complete knockout of these pathways can be detrimental to cell health. nih.gov
The table below summarizes the impact of RBS engineering on this compound production in a recombinant E. coli strain.
| Engineering Strategy | Target Gene(s) | Effect on HBA Titer | Reference |
| Knockdown of Heme Biosynthesis | hemE | Increased to 20.54 mg/L | nih.govnih.gov |
| Knockdown of Siroheme Biosynthesis | cysG | Increased to 15.85 mg/L | nih.govnih.gov |
| Combined Fine-Tuning | hemE and cysG | Increased to 22.57 mg/L (a 1356.13% increase over the original strain) | nih.govnih.govresearchgate.net |
In addition to translational tuning, transcriptional regulation through promoter engineering is a vital tool for optimizing metabolic pathways. nih.gov Promoters are DNA sequences that initiate the transcription of a gene or operon. By selecting promoters of varying strengths or by modifying existing ones, the rate of mRNA synthesis can be controlled, thereby regulating enzyme levels.
In the context of this compound synthesis, promoter engineering has been used to coordinate the transcription of different metabolic modules. nih.govnih.gov For example, after optimizing the uroporphyrinogen III precursor module through RBS engineering, the transcriptional levels of this module were further harmonized with the downstream HBA synthesis module. nih.gov This multi-level approach ensures that the different parts of the long biosynthetic pathway are balanced, reducing metabolic burden and preventing the buildup of potentially toxic intermediates. nih.gov
Feedback Inhibition Mechanisms and Regulatory Elements
Feedback inhibition is a natural regulatory mechanism where the end product of a metabolic pathway binds to and inhibits an enzyme that functions early in the pathway. byjus.comrevisiondojo.com This process prevents the cell from overproducing a substance it does not need, thus conserving energy and resources. libretexts.org
Inhibition by S-adenosyl-homocysteine (SAH): The conversion of uroporphyrinogen III to this compound involves eight methylation steps, each of which uses S-adenosyl-L-methionine (SAM) as a methyl donor. researchgate.netresearchgate.net This reaction produces S-adenosyl-homocysteine (SAH) as a byproduct. SAH is a known inhibitor of methyltransferase enzymes. researchgate.net The accumulation of SAH can therefore create a feedback loop that inhibits the very enzymes required for this compound synthesis. Strategies to regenerate SAM from SAH or to otherwise mitigate its inhibitory effects are crucial for maintaining high levels of production in cell-free or whole-cell systems. researchgate.net
By understanding and engineering these complex genetic and regulatory systems, from gene organization in operons to the fine-tuning of expression and the mitigation of feedback inhibition, significant improvements in the microbial production of this compound can be achieved. nih.gov
Metabolic Engineering and Synthetic Biology Approaches for Hydrogenobyrinic Acid Production
Strain Selection and Host Optimization
The choice of microbial host is a critical first step in establishing an efficient production process. The ideal host should possess a suitable genetic background, be amenable to genetic manipulation, and exhibit robust growth under industrial fermentation conditions.
Escherichia coli
Escherichia coli is a widely used host for metabolic engineering due to its well-characterized genetics, rapid growth, and the availability of extensive genetic tools. nih.govnih.gov A significant advantage of using E. coli for HBA production is the ability to bypass the long growth cycles associated with traditional industrial vitamin B12 producers. nih.govnih.gov Researchers have successfully introduced the heterologous de novo vitamin B12 biosynthesis pathway into E. coli, establishing it as a promising alternative production platform. nih.govnih.gov Optimization efforts in E. coli focus on introducing and balancing the expression of the entire cascade of genes required for the aerobic HBA pathway, which are not naturally present.
Pseudomonas denitrificans
Pseudomonas denitrificans is a Gram-negative bacterium that is the primary microorganism used for the industrial-scale production of vitamin B12 through aerobic fermentation. nih.govnih.gov Its main advantage is its natural ability to synthesize vitamin B12, providing a native and efficient pathway. nih.gov Over decades, strains of P. denitrificans have been significantly improved, initially through classical methods like random mutagenesis to increase productivity and resistance to toxic intermediates. nih.govcsjmu.ac.in While it does not have GRAS (Generally Recognized as Safe) status, its long history of industrial use has established it as a robust and high-yielding producer. nih.gov Modern optimization strategies for P. denitrificans involve targeted genetic engineering, such as the overexpression of key biosynthetic genes and the optimization of fermentation conditions and media, using cost-effective substrates like maltose (B56501) syrup and corn steep liquor to enhance yields. nih.govx-mol.com
| Host Organism | Key Advantages for HBA/Vitamin B12 Production | Optimization Strategies |
| Escherichia coli | Rapid growth, well-defined genetic tools, avoids long fermentation cycles. nih.govnih.gov | Heterologous pathway introduction, multi-level gene expression tuning, precursor supply enhancement. nih.gov |
| Pseudomonas denitrificans | Natural high-productivity aerobic pathway, robust industrial performance. nih.govnih.gov | Random mutagenesis, targeted gene overexpression, fermentation process optimization. nih.govcsjmu.ac.in |
Strategies for Enhancing Precursor Supply
A major bottleneck in the biosynthesis of complex molecules like HBA is often the limited availability of essential precursors. Metabolic engineering strategies are therefore heavily focused on increasing the intracellular pools of these building blocks. The biosynthesis of HBA, a modified tetrapyrrole, relies on two critical precursors: 5-aminolevulinic acid (ALA) and uroporphyrinogen III (Urogen III). nih.gov
5-aminolevulinic acid (ALA) is the first universal precursor for all tetrapyrrole compounds, including HBA, heme, and chlorophyll (B73375). nih.gov Enhancing its production is a foundational strategy for increasing HBA yields. In the C4 pathway, ALA is formed by the condensation of succinyl-CoA and glycine (B1666218), a reaction catalyzed by ALA synthase (ALAS). nih.gov
Key optimization strategies include:
Overexpression of ALA Synthase: A common approach is to overexpress a heterologous ALA synthase gene, such as hemA from the photosynthetic bacterium Rhodobacter sphaeroides, which has been shown to be highly effective in E. coli. nih.gov
Increasing Precursor Availability: Production can be enhanced by supplementing the culture medium with precursors like glycine or by engineering the host's central metabolism to channel more carbon flux towards succinyl-CoA. nih.gov
Process Optimization: The activity of ALA synthase and the subsequent production of ALA are sensitive to physiological factors. For instance, maximal enzyme activity is often observed at a specific pH, such as pH 6.5 in certain recombinant E. coli systems. nih.gov
Uroporphyrinogen III (Urogen III) is the first branch-point intermediate in the tetrapyrrole pathway, leading to HBA on one branch and to siroheme (B1205354) and heme on competing branches. nih.gov Simply increasing the total flux towards Urogen III is insufficient; the metabolic flux must be carefully balanced to direct this intermediate towards HBA synthesis. An over-accumulation of Urogen III can lead to increased production of heme, which can be toxic to the cell and inhibits key enzymes in the pathway. nih.gov
Effective strategies for balancing Urogen III flux involve:
Coordinated Gene Expression: Ensuring the balanced expression of the genes responsible for Urogen III synthesis (hemA, hemB, hemC, hemD).
Downregulation of Competing Pathways: Reducing the metabolic pull from competing pathways is crucial. This can be achieved by weakening the expression of genes that lead to the synthesis of siroheme and heme, thereby redirecting the Urogen III pool towards the desired HBA pathway. nih.govnih.gov This precise regulation prevents the accumulation of toxic byproducts and ensures the efficient conversion of the precursor to the final product. nih.gov
Pathway Optimization through Gene Expression Tuning
Once the necessary biosynthetic genes are present in the host organism, their expression levels must be meticulously optimized. Both under- and over-expression of pathway enzymes can lead to metabolic imbalances, the accumulation of toxic intermediates, or an excessive metabolic burden on the host cell. Fine-tuning gene expression is therefore essential for maximizing product yield.
Increasing the expression of specific, rate-limiting enzymes in the HBA pathway is a direct method to boost production. Previous studies have demonstrated that overexpressing key genes involved in the synthesis of precursors like ALA, porphobilinogen (B132115) (PBG), and Urogen III can lead to higher vitamin B12 yields. nih.gov In the context of HBA production in E. coli, a key strategy is the coordinated overexpression of the enzymes that constitute the Urogen III biosynthetic module, encoded by the hemA, hemB, hemC, and hemD genes. nih.gov This ensures a sufficient supply of the crucial branch-point intermediate for its subsequent conversion to HBA.
Achieving the optimal metabolic flux requires more than simple overexpression; it demands a precise balance in the expression levels of multiple pathway genes. A powerful technique to achieve this is the use of ribosomal binding site (RBS) libraries. By creating and screening a library of RBS sequences with varying strengths for each gene, researchers can identify the optimal translational initiation rate for each enzyme in the pathway.
In a landmark study on HBA production in E. coli, this approach was used to optimize the expression of the Urogen III synthesis genes (hemABCD). The results revealed that an optimal translational initiation ratio of 10:1:1:5 for hemA:hemB:hemC:hemD was ideal. nih.govnih.gov This precise tuning, combined with the downregulation of competing heme and siroheme pathways, resulted in a dramatic enhancement of HBA production. nih.govnih.govresearchgate.net
| Engineering Strategy | Target Genes | Resulting HBA Titer (mg/L) | Fold Increase | Reference |
| Knockdown of heme pathway | hemF, hemH | 20.54 | - | nih.govnih.gov |
| Knockdown of siroheme pathway | cysG | 15.85 | - | nih.govnih.gov |
| Combined fine-tuning of competing pathways | hemF, hemH, cysG | 22.57 | 1356.13% | nih.govnih.govresearchgate.net |
This multi-level approach, which balances precursor supply with the fine-tuning of downstream pathway expression, successfully increased the HBA titer to 22.57 mg/L, demonstrating the power of synthetic biology to resolve complex metabolic bottlenecks. nih.govresearchgate.net
Minimizing Competitive Pathways and By-product Accumulation
The biosynthesis of hydrogenobyrinic acid shares its initial steps with other essential tetrapyrrole compounds, namely heme and siroheme. All three pathways diverge from the common precursor, uroporphyrinogen III. Consequently, the metabolic flux towards heme and siroheme biosynthesis directly competes with the production of HBA. To channel more uroporphyrinogen III into the vitamin B12 pathway, researchers have focused on downregulating the key enzymes in these competing pathways.
The hemE gene encodes for uroporphyrinogen decarboxylase, a crucial enzyme in the heme biosynthetic pathway that catalyzes a step subsequent to the branch point with the HBA pathway. pnnl.gov Downregulating the expression of hemE has been shown to be an effective strategy to increase the flux of uroporphyrinogen III towards HBA. In a study using E. coli, the knockdown of the heme biosynthesis pathway through Ribosome Binding Site (RBS) engineering resulted in a significant increase in HBA titer, reaching 20.54 mg/L. nih.gov This demonstrates that by carefully tuning down the heme pathway, the accumulation of the desired intermediate, HBA, can be substantially enhanced.
It is important to note that heme is an essential molecule for most organisms, serving as a prosthetic group for various proteins involved in critical cellular processes. nih.gov Therefore, a complete knockout of the heme pathway is often detrimental to the host cell. Fine-tuning the expression level, rather than complete elimination, is key to balancing cell viability and maximizing HBA production.
Table 1: Effect of Downregulating Heme Biosynthesis on this compound Production in *E. coli***
| Genetic Modification | Target Gene | Effect on HBA Titer | Reference |
|---|---|---|---|
| Knockdown of heme biosynthesis via RBS engineering | hemE | Increased to 20.54 mg/L | nih.gov |
Siroheme is another crucial tetrapyrrole compound that functions as a cofactor for sulfite (B76179) and nitrite (B80452) reductases. The biosynthesis of siroheme also originates from uroporphyrinogen III, making it a direct competitor to the HBA pathway. The gene cysG encodes a multifunctional enzyme, siroheme synthase, which is responsible for the conversion of uroporphyrinogen III to siroheme.
Similar to the strategy for the heme pathway, downregulating cysG expression can redirect metabolic flux towards HBA. In the same E. coli study, the knockdown of the siroheme biosynthesis pathway, also achieved through RBS engineering, led to an HBA titer of 15.85 mg/L. nih.gov When both the heme and siroheme biosynthetic pathways were fine-tuned concurrently, the HBA titer saw a remarkable increase to 22.57 mg/L, which represented a 1356.13% increase compared to the original strain. nih.gov This synergistic effect underscores the importance of a multi-pronged approach to minimizing competitive pathways.
Table 2: Impact of Downregulating Siroheme Biosynthesis on this compound Production in *E. coli***
| Genetic Modification | Target Gene | Effect on HBA Titer | Reference |
|---|---|---|---|
| Knockdown of siroheme biosynthesis via RBS engineering | cysG | Increased to 15.85 mg/L | nih.gov |
| Combined fine-tuning of heme and siroheme pathways | hemE and cysG | Increased to 22.57 mg/L | nih.gov |
Cofactor Regeneration Systems (e.g., S-Adenosyl-Methionine)
The biosynthesis of this compound is a complex process that requires several cofactors, with S-adenosyl-methionine (SAM) being particularly critical. SAM is the primary methyl group donor for the numerous methylation steps involved in the conversion of uroporphyrinogen III to HBA. The availability and regeneration of SAM can become a limiting factor for high-level HBA production.
Methionine synthase, an enzyme that requires a vitamin B12-derived cofactor (methylcobalamin), is central to the regeneration of methionine from homocysteine. researchgate.net This methionine is then converted to SAM by methionine adenosyltransferase. researchgate.net Therefore, ensuring a robust SAM cycle is paramount for sustained HBA synthesis. Strategies to enhance SAM availability can include overexpressing key enzymes in the SAM regeneration pathway or engineering the metabolic network to increase the supply of precursors like methionine. The intricate relationship between vitamin B12 and the SAM cycle highlights a feedback loop where the product's cofactor form is essential for the synthesis of its own precursor. nih.govyoutube.com
Advanced Genetic Engineering Techniques
The advent of advanced genetic engineering tools has revolutionized the field of metabolic engineering, offering unprecedented precision and efficiency in modifying microbial genomes for enhanced production of valuable compounds like this compound.
The CRISPR/Cas9 system has emerged as a powerful and versatile tool for genome editing in a wide range of organisms, including those used for industrial biotechnology. nih.gov This system allows for precise and targeted modifications of the host genome, such as gene knockouts, knock-ins, and transcriptional regulation. youtube.com In the context of HBA production, CRISPR/Cas9 can be employed to efficiently downregulate the expression of competing pathway genes like hemE and cysG with high specificity. youtube.com Furthermore, it can be used to introduce or upregulate genes involved in the HBA biosynthetic pathway and cofactor regeneration. The precision of CRISPR/Cas9 minimizes off-target effects and allows for the creation of stable and robust production strains. nih.gov
For stable and long-term production of this compound, the integration of the biosynthetic pathway genes into the host chromosome is often preferred over plasmid-based expression systems. Plasmids can be unstable and may be lost during cell division, especially in the absence of selective pressure, leading to inconsistent production levels. Chromosomal integration ensures that the biosynthetic genes are stably maintained and passed on to daughter cells.
Techniques for chromosomal integration have been successfully applied in various bacteria for the production of vitamin B12 and its precursors. nih.gov This approach can lead to more predictable and homogenous expression levels of the pathway enzymes, which is crucial for balancing the intricate metabolic network. nih.gov Advanced methods, including those facilitated by CRISPR/Cas9, allow for targeted integration into specific loci within the chromosome, minimizing disruption of essential host genes and ensuring reliable expression. nih.gov
Cell-Free Multienzyme Reaction Systems for in vitro Synthesis
The in vitro synthesis of this compound, a complex intermediate in the biosynthesis of vitamin B12, has been successfully demonstrated through the use of cell-free multienzyme reaction systems. This approach, which involves combining the necessary enzymes, substrates, and cofactors in a reaction vessel, offers a powerful alternative to traditional chemical synthesis for constructing intricate molecules. nih.gov By removing the cellular structure, researchers can directly control the reaction environment and prevent the diversion of intermediates into other metabolic pathways, potentially leading to higher efficiency than what is observed in nature. nih.gov
The final step in this intricate biosynthetic pathway involves the conversion of precorrin-8x to this compound. This rearrangement is catalyzed by a mutase encoded by the cobH gene. nih.gov Studies on this specific enzymatic reaction using cell-free preparations from Pseudomonas denitrificans have provided detailed kinetic data. nih.gov
A critical challenge in the cell-free synthesis of this compound is the requirement for S-adenosyl-methionine (SAM), which serves as a methyl group donor in eight of the enzymatic steps. acs.org The high consumption of SAM and the accumulation of its inhibitory by-product, S-adenosyl-homocysteine (SAH), can make the process economically unfeasible and unsustainable. acs.org To address this, a novel SAM regeneration system has been developed. This system utilizes the more affordable substrates L-methionine and polyphosphate to continuously supply SAM and mitigate the inhibitory effects of SAH. acs.org The integration of this SAM regeneration system has led to a significant increase in the production of this compound, with titers improving from 0.61 mg/L to 29.39 mg/L over a 12-hour reaction period, a 48-fold increase. acs.org
Further research has expanded the cell-free system to encompass the entire biosynthetic pathway to adenosylcobalamin (AdoCbl), the active form of vitamin B12. In these extended systems, which involve over 30 biocatalytic reactions, this compound serves as a key purified intermediate. nih.gov When starting from purified this compound, these complex cell-free systems have been able to produce AdoCbl at a concentration of 5.78 mg/L. nih.gov
Detailed Research Findings
The following tables summarize key data from research on the cell-free synthesis of this compound.
Table 1: Enzymes and Yields in a 12-Enzyme System for this compound Synthesis
| Parameter | Finding | Reference |
| Starting Material | 5-aminolevulinic acid (ALA) | nih.gov |
| Number of Enzymes | 12 | nih.gov |
| Number of Steps | 17 | nih.gov |
| Overall Yield | 20% | nih.gov |
| Average Conversion per Step | >90% | nih.gov |
Table 2: Impact of S-Adenosyl-Methionine (SAM) Regeneration on this compound Titer
| Condition | This compound Titer (mg/L) | Reaction Time (hours) | Reference |
| Without SAM Regeneration | 0.61 | 12 | acs.org |
| With SAM Regeneration | 29.39 | 12 | acs.org |
Table 3: Kinetic Parameters of the Final Biosynthetic Enzyme (CobH Mutase)
| Parameter | Value | Reference |
| Substrate | Precorrin-8x | nih.gov |
| Enzyme | CobH gene product (mutase) | nih.gov |
| K_m | 0.91 ± 0.04 µM | nih.gov |
| V_max | 230 nmol h⁻¹ mg⁻¹ | nih.gov |
| Inhibitor | This compound | nih.gov |
| K_i | 0.17 ± 0.01 µM | nih.gov |
Advanced Research Methodologies for Corrinoid Intermediates
Spectroscopic Analysis Techniques (e.g., NMR Spectroscopy, Mass Spectrometry)
Spectroscopic techniques are fundamental to the characterization of biosynthetic intermediates. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) have been particularly crucial in determining the structure and mass of compounds along the pathway to hydrogenobyrinic acid.
NMR Spectroscopy provides detailed information about the atomic structure of a molecule. For the study of corrinoid intermediates, samples of compounds such as precorrin-7, precorrin-8, and this compound (HBA) have been prepared for NMR analysis. This often involves their isolation from recombinant strains where they are bound to enzymes, followed by denaturation of the protein to release the intermediate. The purified compounds are then dissolved in a deuterated solvent for analysis. Both ¹H and ¹³C NMR spectroscopy are employed to assign the chemical shifts of the various atoms within the molecule, providing a complete picture of its structure.
Mass Spectrometry is used to determine the precise molecular weight of the intermediates, confirming their elemental composition. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used for the analysis of corrinoids. For instance, mass spectrometry has been instrumental in confirming the mass of precorrin-8x, showing it to be identical to that of this compound, which was a key finding in understanding that the final step of HBA synthesis is a rearrangement reaction.
Table 1: Spectroscopic Data for Selected Corrinoid Intermediates
| Compound | Molecular Weight (Da) | Key Spectroscopic Observations |
| Precorrin-8x | Same as HBA | Confirmed by mass spectrometry, indicating a rearrangement in the final step. |
| This compound | Varies by salt form | Detailed ¹H and ¹³C NMR spectra have been assigned. |
| C5-desmethyl-HBA | 867.4 (M+H) | Mass spectrometry confirmed the absence of the C-5 methyl group. |
Structural Elucidation Methodologies (e.g., X-ray Crystallography of Enzyme-Product Complexes)
X-ray crystallography is a powerful technique that provides a three-dimensional atomic-level view of molecules, including complex biological macromolecules like enzymes and their bound substrates or products. This methodology has been pivotal in understanding the enzymatic transformations leading to this compound.
A prime example is the structural elucidation of precorrin-8x methyl mutase (CobH), the enzyme that catalyzes the final step in the biosynthesis of this compound. The crystal structure of CobH has been solved, revealing a dimeric structure that creates shared active sites. nih.gov Importantly, the structure of CobH has been determined both in its apo form (without a bound ligand) and in a complex with its product, this compound. nih.gov
Analysis of the CobH-HBA complex has provided significant insights into the enzyme's mechanism. The structure shows how the active site discriminates between different tautomers of precorrin-8x and selects a specific one for the rearrangement reaction. nih.gov A conserved histidine residue is positioned in the active site near the site of methyl migration on the substrate. This structural information supports a proposed mechanism involving a Current time information in Cork, IE.ebi.ac.uk-sigmatropic shift of a methyl group from C-11 to C-12 of precorrin-8x to form this compound. nih.govebi.ac.uk The crystal structure of a CobH homolog from Thermoplasma acidophilum has also been determined, showing a striking resemblance to the Pseudomonas denitrificans enzyme and further supporting the proposed structure-function relationships. nih.gov
Enzyme Trapping and Isolation of Labile Intermediates
Many intermediates in the cobalamin biosynthetic pathway are kinetically labile and present in low abundance, making their isolation and characterization challenging. An "enzyme-trap" approach has been developed to overcome these difficulties. This method involves the use of His-tagged enzymes in a reconstructed biosynthetic pathway. When a downstream enzyme is absent, the labile intermediate produced by the preceding enzyme can be stabilized and isolated as a tightly bound enzyme-product complex. nih.govuea.ac.uk
This technique has been successfully used to isolate several intermediates between precorrin-4 (B1235051) and this compound in their free acid forms. nih.govuea.ac.uk For example, the enzyme CobH has been shown to bind its product, this compound, tightly. uea.ac.uk Additionally, a substrate-carrier protein, CobE, has been identified that can bind to and stabilize a number of transient intermediates, including precorrin-6B, precorrin-7, and precorrin-8. nih.govuea.ac.uk The tight association of these intermediates with their respective enzymes provides evidence for a form of metabolite channeling, where intermediates are passed directly from one enzyme to the next without diffusing into the bulk solvent. nih.govuea.ac.uk
Isotopic Labeling Studies for Pathway Delineation
Isotopic labeling is a powerful technique used to trace the fate of atoms through a metabolic pathway. By feeding organisms with precursors enriched with stable isotopes (such as ¹³C or ¹⁵N) or radioactive isotopes, researchers can follow the incorporation of these labels into the intermediates and the final product. The pattern of isotope incorporation provides valuable information about the biosynthetic origins of different parts of the molecule and the mechanisms of the enzymatic reactions.
In the context of this compound and vitamin B12 biosynthesis, isotopic labeling studies have been instrumental in delineating the complex series of reactions. For example, the use of ¹³C methyl-labeled S-adenosyl methionine (SAM) helped to establish the complete sequence of methylation steps in the pathway. This was achieved using a genetically engineered strain of Pseudomonas denitrificans that overexpressed several of the cob genes.
More recent approaches have harnessed the potential of organisms like Propionibacterium freudenreichii for the biosynthesis of ¹⁵N-labeled cobalamins. By developing a chemically defined medium with ¹⁵N-labeled ammonium (B1175870) sulfate (B86663) as the sole nitrogen source, researchers can produce fully labeled corrinoids. nih.gov These labeled compounds are invaluable for use as internal standards in stable isotope dilution assays (SIDA) with LC-MS/MS, which allows for highly sensitive and specific quantification of corrinoids in various samples. nih.gov
Computational and Modeling Approaches for Enzyme-Substrate Interactions
Computational and modeling approaches have become increasingly important in studying enzyme mechanisms and enzyme-substrate interactions. These methods complement experimental techniques by providing insights that are often difficult to obtain through experiments alone.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (substrate or inhibitor) when it binds to a receptor (enzyme). This method can be used to understand the key interactions that stabilize the enzyme-ligand complex and to generate hypotheses about the catalytic mechanism. In the context of vitamin B12 biosynthesis, molecular docking can be used to model the binding of intermediates like precorrin-8x to the active site of enzymes such as CobH.
Recent reviews have highlighted various computational approaches to improve vitamin B12 biosynthesis in microbes, including metabolic engineering, synthetic biology, and molecular docking. ebi.ac.uk These strategies can be used to optimize the production of this compound and other valuable intermediates. For example, by understanding the interactions between an enzyme and its substrate through modeling, it may be possible to engineer the enzyme to have improved catalytic efficiency or to accept alternative substrates.
Comparative Biochemical Analysis and Evolutionary Perspectives
Distinctions between Aerobic and Anaerobic Cobalamin Pathways
The primary divergence between the aerobic and anaerobic cobalamin synthesis pathways lies in their requirement for molecular oxygen and, consequently, the timing of cobalt insertion into the macrocycle. nih.govnih.gov The aerobic pathway is notably found in organisms like Pseudomonas denitrificans, while the anaerobic pathway is utilized by bacteria such as Salmonella typhimurium and Bacillus megaterium. researchgate.netwikipedia.orgucdavis.edu
A fundamental difference between the two pathways is when the central cobalt ion is incorporated. nih.govwikipedia.org
Anaerobic Pathway (Early Insertion): In the oxygen-independent route, cobalt insertion is an early, committed step. wikipedia.org The cobalt ion is chelated into a precursor molecule, precorrin-2 (B1239101), to form cobalt-precorrin-2. nih.govwikipedia.org This early insertion is catalyzed by enzymes such as CysG and Sirohydrochlorin cobaltochelatase. wikipedia.org The subsequent enzymatic modifications to build the corrin (B1236194) ring occur on a cobalt-containing intermediate. pnas.org
Aerobic Pathway (Late Insertion): Conversely, the aerobic pathway is characterized by a late cobalt insertion. nih.govfrontiersin.org The synthesis of the corrin macrocycle proceeds to the formation of hydrogenobyrinic acid, a metal-free intermediate. wikipedia.org Cobalt is then inserted into a derivative of this compound, this compound a,c-diamide. nih.govnih.govasm.org This crucial step is catalyzed by an ATP-dependent enzyme complex known as cobaltochelatase. nih.govasm.org In Pseudomonas denitrificans, this complex is composed of subunits encoded by the cobN, cobS, and cobT genes. researchgate.netnih.gov The aerobic pathway specifically requires molecular oxygen to facilitate the ring contraction process that distinguishes the corrin ring from the porphyrin structure of its precursor, uroporphyrinogen III. nih.gov
| Feature | Aerobic Pathway | Anaerobic Pathway |
| Cobalt Insertion Timing | Late | Early |
| Cobalt Substrate | This compound a,c-diamide | Precorrin-2 |
| Key Enzyme | Cobaltochelatase (e.g., CobN, CobS, CobT) | Sirohydrochlorin cobaltochelatase (e.g., CysG) |
| Oxygen Requirement | Yes | No |
While many of the methylation and rearrangement reactions are broadly similar between the two pathways, they are catalyzed by distinct sets of enzymes, which can be homologs or orthologs. nih.govnih.gov Genes associated with the aerobic pathway are typically designated with a 'cob' prefix, whereas those in the anaerobic pathway are often labeled with 'cbi'. researchgate.net
For example, the transformation of cobalt-precorrin-6B to cobalt-precorrin-8 in the anaerobic pathway is mediated by two separate enzymes, CbiE and CbiT. pnas.orgresearchgate.net In contrast, in the aerobic pathway, the analogous steps are catalyzed by a single fused protein called CobL. pnas.orgresearchgate.net Another significant difference lies in the methylation of the C-1 position. The aerobic pathway utilizes the CobF enzyme. The anaerobic pathway employs two different enzymes, CbiG and CbiD, to achieve a similar transformation. pnas.org
Evolutionary Implications of Pathway Divergence
The existence of two distinct pathways for cobalamin biosynthesis suggests an ancient origin for this metabolic capability, likely predating the rise of atmospheric oxygen. ucdavis.edu The anaerobic, "early-insertion" pathway is considered the more ancient of the two, having evolved to function in an anoxic world. ucdavis.edu The evolution of the aerobic, "late-insertion" pathway likely occurred as a later adaptation, taking advantage of the chemical properties of molecular oxygen to facilitate the complex ring contraction step. nih.govucdavis.edu
The widespread but phylogenetically scattered distribution of these pathways among prokaryotes suggests that horizontal gene transfer has played a significant role in their dissemination. oup.com The presence of B12-dependent enzymes in organisms across all domains of life, including those that cannot synthesize it (auxotrophs), highlights a deep evolutionary interdependence between B12 producers and consumers. nih.govroyalsocietypublishing.org For many organisms, the evolutionary loss of the B12-independent methionine synthase (METE) in favor of the B12-dependent version (METH) created a permanent dependency on external sources of cobalamin, shaping microbial community structures and interactions. nih.gov
Characterization of this compound Derivatives (e.g., this compound a,c-diamide)
In the aerobic pathway, this compound does not directly accept the cobalt ion. It must first be modified into its diamide (B1670390) derivative. nih.govasm.org
This compound is converted to this compound a,c-diamide through the amidation of the carboxyl groups at the 'a' and 'c' positions of the corrin ring. kent.ac.uk
CobB: In the aerobic pathway of organisms like Pseudomonas denitrificans, this reaction is catalyzed by the enzyme this compound a,c-diamide synthase, encoded by the cobB gene. kent.ac.ukwikipedia.org This enzyme utilizes glutamine as the nitrogen donor in an ATP-dependent reaction. wikipedia.org
CbiA: In the anaerobic pathway, the amidation steps occur on a cobalt-containing substrate, cobyrinic acid, to form cob(II)yrinic acid a,c-diamide. wikipedia.org This reaction is catalyzed by cobyrinate a,c-diamide synthase, the product of the cbiA gene. nih.govnih.gov
The convergence of both pathways at the level of a corrinoid a,c-diamide highlights the critical nature of this structural modification before further maturation of the molecule. wikipedia.org
Future Research Directions and Unresolved Questions
Elucidation of Remaining Mechanistic Details
The biosynthesis of vitamin B12 is a complex process involving approximately 30 distinct enzymatic steps. nih.gov Although the major players in the conversion of uroporphyrinogen III to hydrogenobyrinic acid have been identified, the precise mechanisms of several transformations are not yet fully understood. Future research will need to focus on the intricate stereochemical details, reaction intermediates, and the exact sequence of events in later stages of the pathway.
One key area of investigation is the final enzymatic reaction leading to this compound. This step is catalyzed by the CobH enzyme, which functions as a mutase, rearranging the macrocycle structure from its immediate precursor, precorrin-8x. nih.gov While it is proposed that the CobH gene product transfers a methyl group from C-11 to C-12, the detailed catalytic mechanism of this intramolecular rearrangement warrants further investigation. nih.gov A deeper understanding of these enzymatic steps is crucial for improving the efficiency of both in vivo and in vitro production systems. nih.gov
Discovery of Novel Enzymes or Cofactors
The long and complex pathway to vitamin B12 suggests that there may still be undiscovered enzymes or cofactors involved. pnas.org The historical difficulty in piecing together the entire biosynthetic puzzle, exemplified by the relatively recent discovery of the enzyme BluB involved in the synthesis of the 5,6-dimethylbenzimidazole (B1208971) (DMB) moiety of B12, indicates that other components may have been overlooked. pnas.orgmit.edu
Research efforts are ongoing to identify novel B12-related enzymes that may not fit the canonical B12-binding motifs. pnnl.gov Genomic and metagenomic sequencing projects provide a vast repository of data that can be mined for new biosynthetic genes. For instance, targeting conserved genes like cbiA/cobB in environmental samples could lead to the identification of new microbial sources of vitamin B12 and potentially novel enzymatic activities within the this compound pathway. whoi.edu The discovery of new enzymes could reveal alternative biosynthetic routes or more efficient catalysts for specific steps, opening new possibilities for metabolic engineering.
Engineering for Enhanced Biosynthesis in Diverse Microbial Systems
Metabolic engineering of microorganisms offers a promising avenue for the industrial production of this compound and, subsequently, vitamin B12. cnif.cnnih.govresearchgate.net Escherichia coli, a well-established industrial workhorse, has been a primary target for these engineering efforts. cnif.cnnih.gov Strategies have included the heterologous expression of the vitamin B12 biosynthesis pathway, which is not native to E. coli. nih.govresearchgate.net
Key engineering strategies have focused on increasing the supply of the precursor uroporphyrinogen III and balancing the expression of biosynthetic genes. cnif.cnnih.gov For example, fine-tuning the expression of the hemABCD operon and knocking down competitive pathways, such as those for heme and siroheme (B1205354), have led to significant increases in this compound titers. nih.govresearchgate.net Further enhancements have been achieved by increasing the availability of cofactors like NADPH. cnif.cn These multi-level metabolic engineering approaches have demonstrated the potential to achieve high-yield production of this compound in microbial systems. nih.govresearchgate.net
**Table 1: Metabolic Engineering Strategies for Enhanced this compound Production in *E. coli***
| Engineering Strategy | Host Strain | Resulting Titer (mg/L) | Fold Increase | Reference |
|---|---|---|---|---|
| Expression of biosynthetic genes on the chromosome | BW25113 (DE3) | 6.38 | 12-fold | cnif.cn |
| Increased uroporphyrinogen III supply | BW25113 (DE3) | 11.61 | - | cnif.cn |
| Introduction of Entner-Doudoroff pathway to improve NADPH | Antibiotic-free strain | 14.60 | - | cnif.cn |
| Knockdown of heme biosynthesis pathway | FH215-HBA derivative | 20.54 | - | nih.govresearchgate.net |
| Combined fine-tuning of heme and siroheme pathways | FH215-HBA derivative | 22.57 | 1356.13% | nih.govresearchgate.net |
Development of Robust Cell-Free Bioproduction Systems
Cell-free biosynthetic systems are emerging as a powerful alternative to whole-cell fermentation for producing complex molecules like this compound. nih.govresearchgate.netnih.gov These systems offer greater control over reaction conditions and can overcome issues of substrate transport and cellular toxicity. mdpi.com Researchers have successfully constructed cell-free systems that synthesize this compound from the simple precursor 5-aminolevulinic acid (5-ALA) by integrating a cascade of over a dozen enzymes. nih.govnih.gov
A significant challenge in these systems is the supply and regeneration of cofactors, particularly S-adenosyl-l-methionine (SAM), which is required for multiple methylation steps in the pathway. researchgate.netnih.gov The synthesis of this compound requires eight molecules of SAM as a methyl group donor, leading to the accumulation of the inhibitory byproduct S-adenosyl-homocysteine. nih.gov The development of novel SAM regeneration systems that utilize cheaper substrates has been a key breakthrough, dramatically increasing the productivity of these cell-free systems. researchgate.netnih.gov
Table 2: Improvement of this compound Titer in a Cell-Free System
| System | Substrate | Titer (mg/L) | Reaction Time | Key Feature | Reference |
|---|---|---|---|---|---|
| Initial Cell-Free System | 5-aminolevulinate | 0.61 | 12 hours | 12 integrated enzymes | nih.gov |
| Optimized Cell-Free System | 5-aminolevulinate | 29.39 | 12 hours | S-adenosyl-methionine regeneration | nih.gov |
| Full Cell-Free System | 5-aminolevulinate | 0.417 | - | Synthesis of Adenosylcobalamin | nih.gov |
| Intermediate-fed System | This compound | 5.78 | - | Synthesis of Adenosylcobalamin | nih.gov |
Investigations into Post-Translational Modifications and Enzyme Regulation
The regulation of the vitamin B12 biosynthetic pathway is highly complex and occurs at multiple levels. A key regulatory mechanism involves riboswitches, which are structured non-coding RNA elements found in the 5' untranslated regions of the biosynthetic operons. pnas.orgnih.gov These riboswitches can directly bind to vitamin B12 or its precursors, leading to changes in the RNA structure that regulate transcription or translation of the downstream genes. pnnl.govpnas.orgnih.gov This feedback regulation allows the cell to tightly control the production of this energetically expensive molecule. pnnl.gov
Q & A
Q. What are the key enzymatic steps in the biosynthesis of hydrogenobyrinic acid from precorrin-6x?
The biosynthesis involves three enzymes:
- CobK : Catalyzes NADPH-dependent reduction of precorrin-6x to precorrin-6y via hydride transfer to C-18.
- CobL : A bifunctional enzyme mediating methylations at C-5 and C-15 (using SAM) and decarboxylation of the C-12 acetic acid side chain, yielding precorrin-8x.
- CobH : Facilitates a methyl group migration from C-11 to C-12 in precorrin-8x via a [1,5]-sigmatropic rearrangement, forming this compound. Key intermediates: Precorrin-6y (reduced form), precorrin-8x (methylated/decarboxylated intermediate) .
Q. Which enzymes are responsible for methyl group additions and structural rearrangements during this compound synthesis?
- CobL introduces two SAM-derived methyl groups at C-5 and C-15 while decarboxylating C-12.
- CobH acts as a mutase, relocating the C-11 methyl group to C-12, a critical step in corrin macrocycle formation. Kinetic studies show CobH has a Km of 0.91 µM for precorrin-8x and is competitively inhibited by this compound (Ki = 0.17 µM) .
Q. How is cobalt inserted into the corrin ring during cobalamin biosynthesis?
Cobaltochelatase, a heterodimeric complex (CobN and CobST subunits), catalyzes ATP-dependent cobalt insertion into this compound a,c-diamide. The reaction requires Co<sup>2+</sup> (Km = 4.2 µM) and yields cob(II)yrinic acid a,c-diamide .
Advanced Research Questions
Q. How can isotopic labeling resolve contradictions in methyl group addition sequences during biosynthesis?
- Methodology : Use dual-labeled (³H-SAM and ¹⁴C-trimethylisobacteriochlorin) precursors to track methyl group incorporation. HPLC analysis of intermediates (e.g., precorrin-8x) with constant ³H/¹⁴C ratios confirms methylation consistency .
- Data Interpretation : Omission of SAM or NADPH in enzymatic assays blocks specific steps, allowing accumulation of intermediates (e.g., precorrin-6y) for structural validation .
Q. What experimental strategies optimize SAM regeneration in cell-free this compound synthesis?
- SAM Regeneration System : Combine L-methionine and polyphosphate to regenerate SAM, avoiding S-adenosylhomocysteine (SAH) accumulation. This approach increased this compound yield 48-fold (0.61 → 29.39 mg/L) in 12-hour reactions .
- Enzyme Cocktail Optimization : Integrate methyltransferases (e.g., CobL) with ATP-dependent SAM synthases to sustain methylation efficiency .
Q. How does metabolic engineering enhance this compound production in E. coli?
- Gene Cloning : Express cob genes (e.g., cobH, cobL) from Pseudomonas denitrificans in E. coli to bypass native regulatory constraints.
- Pathway Balancing : Adjust promoter strengths and ribosome-binding sites to optimize enzyme ratios, reducing intermediate accumulation .
Q. What mechanistic insights explain the CobH-catalyzed [1,5]-sigmatropic rearrangement?
- Reaction Analysis : CobH facilitates a pericyclic methyl migration in precorrin-8x, converting its yellow chromophore to the orange hue of this compound. UV-vis spectroscopy and mass spectrometry confirm structural changes .
- Kinetic Studies : Competitive inhibition by this compound (Ki = 0.17 µM) suggests product feedback regulation, critical for pathway control .
Q. How do researchers assay this compound synthase activity in vitro?
- Enzyme Purification : CobH is isolated from P. denitrificans via anion-exchange chromatography (MonoQ HR10/10) and gel filtration (Bio-Sil TSK-250). Activity is measured by HPLC quantification of this compound from precorrin-8x (1 U = 1 nmol product/hour) .
- Reverse Reaction Detection : Incubate ¹⁴C-labeled this compound with CobH under acidic conditions; monitor precorrin-8x regeneration via HPLC .
Methodological Resources
- Isotopic Labeling : Use ³H-SAM and ¹⁴C-precursors for tracking methyl group dynamics .
- HPLC Protocols : Reverse-phase C-18 columns with trifluoroacetic acid/acetonitrile gradients for intermediate purification .
- Enzyme Kinetics : Michaelis-Menten analysis with CobH (Km = 0.91 µM) and inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
